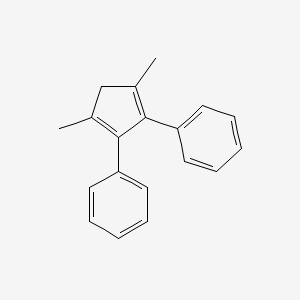
6-(1-chloroethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Chloroethyl chloroformate” and “Ethyl chloroformate” are both organic compounds. They are colorless, corrosive, and highly toxic liquids . They can be used to form protecting groups and as N-dealkylating agents .
Molecular Structure Analysis
The molecular formula for “1-Chloroethyl chloroformate” is C3H4Cl2O2 , and for “Ethyl chloroformate” is ClCO2CH2CH3 . The exact molecular structure of “6-(1-chloroethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine” is not provided in the sources I found.Chemical Reactions Analysis
These compounds are often used in organic synthesis for the introduction of the ethyl carbamate protecting group and for the formation of carboxylic anhydrides . The specific chemical reactions involving “6-(1-chloroethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine” are not available in the sources I found.Physical And Chemical Properties Analysis
“1-Chloroethyl chloroformate” has a molar mass of 142.96 g·mol−1 . “Ethyl chloroformate” is a colorless liquid with an odor like hydrochloric acid, a density of 1.1403 g/cm3, a melting point of -81 °C, and a boiling point of 95 °C .Applications De Recherche Scientifique
Synthesis and Applications in Polymer Chemistry
- Efficient methods have been developed for the synthesis of novel azidopropargylamino-substituted 1,3,5-triazines, which are used as monomers for producing energetic polymers. These methods involve sequential nucleophilic substitution and selective substitution processes (Shastin, Petrov, Malkov, & Gavrishova, 2021).
Supramolecular Chemistry
- Microwave-assisted synthesis of pyrazolyl bistriazines has been explored, showing promise in supramolecular chemistry for hydrogen bonds and/or complexation with metals. These compounds could be used to create extended supramolecular polymers with interesting fluorescence properties (Moral, Ruiz, Moreno, Díaz‐Ortiz, López‐Solera, Hoz, & Sánchez-Migallón, 2010).
Chelation and Crystal Engineering
- Research has shown the ability of certain triazine derivatives to chelate metals and engage in hydrogen bonding, useful in crystal engineering. These derivatives can react with salts of Ag(I) to yield cationic chelates, demonstrating their potential in designing structures held together by multiple coordinative interactions and hydrogen bonds (Duong, Métivaud, Maris, & Wuest, 2011).
Synthesis of Organosoluble Aromatic Polyamides
- Phenyl-1,3,5-triazine functional aromatic polyamides have been synthesized, exhibiting high thermal stability and solubility in organic solvents. These polyamides form transparent films with good mechanical properties, making them suitable for high-temperature applications (Yu, Li, Liu, Wu, Tan, Pan, & Jian, 2012).
Sensor Development
- A sensor system based on a biomimetic receptor of a molecularly imprinted polymer for 6-chloro-N,N-diethyl-1,3,5-triazine-2,4-diamine (CAT) has been developed. This system utilizes electrochemical determination of CAT, showcasing the compound's application in the development of selective sensing technologies (Fuchiwaki, Shimizu, & Kubo, 2007).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds are known to interact with various biological targets, influencing their function and leading to changes at the cellular level .
Mode of Action
It’s worth noting that similar compounds have been shown to undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Pharmacokinetics
Pharmacokinetics, which includes absorption, distribution, metabolism, and excretion (ADME) properties, is crucial in determining a compound’s bioavailability and overall effect in the body .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and its overall effectiveness . .
Propriétés
IUPAC Name |
6-(1-chloroethyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClN5/c1-4(8)5-10-6(9)12-7(11-5)13(2)3/h4H,1-3H3,(H2,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSCOBGYAUKKBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NC(=N1)N(C)C)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20585369 |
Source


|
| Record name | 6-(1-Chloroethyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-chloroethyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine | |
CAS RN |
98336-32-4 |
Source


|
| Record name | 6-(1-Chloroethyl)-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20585369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

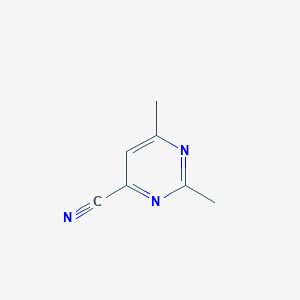


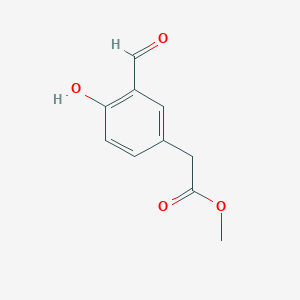
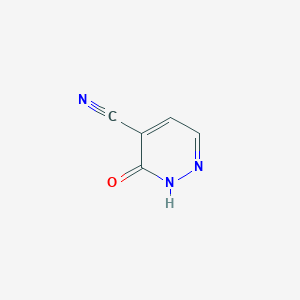
![1-[2-(Benzyloxy)phenyl]propan-1-one](/img/structure/B1355584.png)

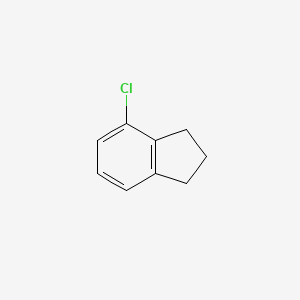
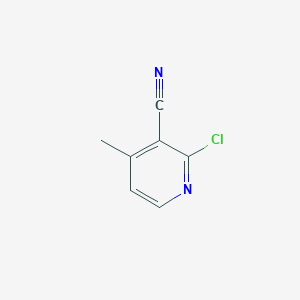
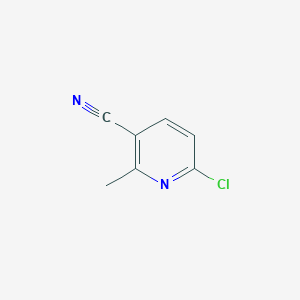
![3,3-Dimethyl-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B1355600.png)

